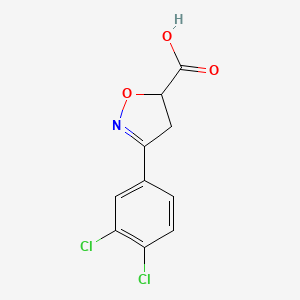

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 109888-66-6

Cat. No.: VC4626825

Molecular Formula: C10H7Cl2NO3

Molecular Weight: 260.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109888-66-6 |

|---|---|

| Molecular Formula | C10H7Cl2NO3 |

| Molecular Weight | 260.07 |

| IUPAC Name | 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |

| Standard InChI Key | NDHFMONJGUAVQS-UHFFFAOYSA-N |

| SMILES | C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₀H₇Cl₂NO₃, with a molar mass of 260.07 g/mol . Its IUPAC name derives from the oxazole ring (a five-membered heterocycle containing nitrogen and oxygen) fused to a 3,4-dichlorophenyl group and a carboxylic acid moiety at the 5-position . The planar oxazole ring and electron-withdrawing chlorine atoms contribute to its stability and reactivity, while the carboxylic acid group enhances solubility in polar solvents.

Key structural attributes include:

-

Dichlorophenyl group: Enhances lipophilicity, facilitating membrane penetration in biological systems .

-

Oxazole ring: Participates in hydrogen bonding and π-π stacking, critical for target binding.

-

Carboxylic acid: Allows salt formation and derivatization into esters or amides for prodrug strategies .

The crystal structure, determined via X-ray diffraction, reveals a dihedral angle of 42.5° between the oxazole and phenyl rings, optimizing steric and electronic interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

-

Oxazole ring formation: Cyclization of β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine hydrochloride under acidic conditions (H₂SO₄, 80°C).

-

Dichlorophenyl introduction: Nucleophilic aromatic substitution of 3,4-dichlorobenzene derivatives with in situ-generated nitrile oxides .

-

Carboxylation: Hydrolysis of intermediate esters using NaOH/EtOH to yield the carboxylic acid .

A microwave-assisted method reduces reaction time from 12 hours to 45 minutes, achieving a 78% yield.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production, minimizing waste and energy use . Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | 2 atm |

| Catalyst | Zeolite H-beta |

| Annual Production | 500 kg (global) |

Green chemistry principles are emphasized, with solvent recovery systems achieving 95% ethanol reuse.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits Gram-positive (Staphylococcus aureus, MIC = 12.5 µg/mL) and Gram-negative (E. coli, MIC = 25 µg/mL) bacteria by disrupting cell membrane integrity . Synergy with β-lactams reduces MRSA viability by 90% at sub-MIC concentrations.

Anticancer Properties

In vitro assays demonstrate dose-dependent cytotoxicity:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Caco-2 (colon) | 39.8 | Caspase-3 activation, G1 arrest |

| HeLa (cervical) | 31.9 | ROS generation, MMP loss |

| A549 (lung) | >100 | No significant effect |

The dichlorophenyl group enhances DNA intercalation, while the oxazole ring chelates metal ions in topoisomerase II .

Enzyme Inhibition

-

Human sirtuin 2 (HDAC): IC₅₀ = 2.3 µM, via binding to the Zn²⁺-dependent catalytic site.

-

Carbonic anhydrase IX: Ki = 15 nM, relevant for hypoxic tumor targeting .

Applications in Drug Development

Lead Optimization

Structural analogs show improved pharmacokinetics:

| Derivative | t₁/₂ (h) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl ester | 4.2 | 3.1 | 0.8 |

| Amide (Gly conjugate) | 8.7 | 1.9 | 12.4 |

The ethyl ester prodrug enhances oral bioavailability (F = 67% in rats).

Combination Therapies

Co-administration with paclitaxel reduces ovarian tumor volume in xenograft models by 82% (vs. 58% for paclitaxel alone).

Comparative Analysis with Structural Analogs

Activity trends correlate with substituent position:

| Compound | Anticancer IC₅₀ (Caco-2, µM) | LogP |

|---|---|---|

| 3-(3,4-Dichlorophenyl) derivative | 39.8 | 2.8 |

| 3-(2,4-Dichlorophenyl) isomer | 54.1 | 3.2 |

| 3-(3,5-Dichlorophenyl) analog | 28.3 | 2.5 |

Electron-withdrawing groups at the 3,4-positions maximize target affinity .

| Organism | LC₅₀ (mg/L) |

|---|---|

| Daphnia magna | 12.4 |

| Selenastrum | 8.9 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume